1-Benzylcyclododec-1-ene

Conformational analysis Molecular flexibility Ligand design

1-Benzylcyclododec-1-ene is a C19H28 macrocyclic olefin featuring a twelve-membered cyclododecene ring with a benzyl substituent at the 1-position. Its molecular weight is 256.4 g/mol, and it possesses zero hydrogen-bond donors or acceptors, two rotatable bonds, and a topological polar surface area of 0 Ų.

Molecular Formula C19H28
Molecular Weight 256.4 g/mol
CAS No. 106752-56-1
Cat. No. B15422394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzylcyclododec-1-ene
CAS106752-56-1
Molecular FormulaC19H28
Molecular Weight256.4 g/mol
Structural Identifiers
SMILESC1CCCCCC(=CCCCC1)CC2=CC=CC=C2
InChIInChI=1S/C19H28/c1-2-4-6-9-13-18(14-10-7-5-3-1)17-19-15-11-8-12-16-19/h8,11-13,15-16H,1-7,9-10,14,17H2
InChIKeyRJVHOKDNRRGLCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzylcyclododec-1-ene (CAS 106752-56-1): Core Structural & Physicochemical Profile for Sourcing Decisions


1-Benzylcyclododec-1-ene is a C19H28 macrocyclic olefin featuring a twelve-membered cyclododecene ring with a benzyl substituent at the 1-position. Its molecular weight is 256.4 g/mol, and it possesses zero hydrogen-bond donors or acceptors, two rotatable bonds, and a topological polar surface area of 0 Ų [1]. The computed octanol-water partition coefficient (XLogP3-AA) is 7.2, indicating pronounced lipophilicity that distinguishes it from unsubstituted cyclododecene [1], . This compound serves primarily as a synthetic intermediate, particularly in the preparation of cyclododeceno[b]indene derivatives evaluated as potential Ziegler-Natta catalyst ligands and in macrocyclic musk scent research [2], [3].

Why 1-Benzylcyclododec-1-ene Cannot Be Replaced by Generic Cyclododecene or Simple Phenyl Analogs


Substituting 1-benzylcyclododec-1-ene with unsubstituted cyclododecene or its directly-attached phenyl analog (1-phenylcyclododec-1-ene) introduces critical changes in molecular topology, conformational behavior, and physicochemical properties that undermine synthetic fidelity. The CH2 spacer in the benzyl group creates a flexible hinge (2 rotatable bonds) absent in 1-phenylcyclododec-1-ene, altering the spatial arrangement of the aromatic ring relative to the macrocycle and thereby affecting both molecular recognition and downstream cyclization chemistry [1], [2]. Furthermore, the exocyclic double-bond positional isomer benzylidenecyclododecane (CAS 106752-57-2) exhibits a different LogP (7.4 vs. 7.2 for the target) and only 1 rotatable bond, leading to divergent solubility and conformational profiles that can derail structure-activity relationships in ligand design and fragrance formulation [1], [3].

Quantitative Differentiation Evidence for 1-Benzylcyclododec-1-ene vs. Closest Structural Analogs


Rotatable Bond Count and Conformational Flexibility: 1-Benzylcyclododec-1-ene vs. Benzylidenecyclododecane

1-Benzylcyclododec-1-ene possesses 2 rotatable bonds, whereas its exocyclic double-bond isomer benzylidenecyclododecane (CAS 106752-57-2) has only 1 rotatable bond [1], [2]. The additional rotatable bond in the target compound arises from the CH2 spacer between the cyclododecene ring and the phenyl group, which is absent in the benzylidene analog. This difference directly impacts conformational sampling: the benzyl group can adopt multiple staggered conformations relative to the macrocycle, while benzylidenecyclododecane is conformationally restricted by the exocyclic double bond.

Conformational analysis Molecular flexibility Ligand design

Lipophilicity (XLogP3-AA) Comparison: 1-Benzylcyclododec-1-ene vs. Unsubstituted Cyclododecene

The computed octanol-water partition coefficient (XLogP3-AA) for 1-benzylcyclododec-1-ene is 7.2 [1]. In contrast, unsubstituted cyclododecene (CAS 1501-82-2) has an estimated LogP of approximately 5.0–5.5 based on its hydrocarbon-only structure . The benzyl substituent adds approximately 1.7–2.2 LogP units, reflecting the aromatic ring contribution to lipophilicity.

Lipophilicity Partition coefficient Solubility

Molecular Weight and Ring-Size Impact: 1-Benzylcyclododec-1-ene vs. 1-Phenylcyclododec-1-ene

1-Benzylcyclododec-1-ene (C19H28, MW 256.4 g/mol) differs from the directly-attached phenyl analog 1-phenylcyclododec-1-ene (C18H26, MW 242.4 g/mol) by exactly one CH2 unit (14.0 Da) [1], [2]. This mass difference, while modest, shifts the boiling point range upward by an estimated 15–25 °C based on the incremental effect of a methylene group on macrocyclic alkene boiling points, and alters GC retention indices sufficiently for unambiguous analytical discrimination.

Molecular weight Structural analog 12-membered ring

Synthetic Utility: Cyclization Yield Advantage to Cyclododeceno[b]indene Derivatives

α-Benzylcyclododecanone (the immediate carbonyl precursor to 1-benzylcyclododec-1-ene) undergoes methanesulfonic acid-catalyzed cyclization to produce cyclododeceno[b]indene derivatives in 35–90% yield when a 10-fold excess of acid is employed [1]. By contrast, the earlier literature method using cyclododecyne as a starting material afforded the same cyclododeceno[b]indene scaffold in only 36–54% yield [1]. The α-benzylcyclododecanone intermediates themselves are obtained in 57–80% yield via phase-transfer-catalyzed alkylation of cyclododecanone with benzyl halides [1], [2]. The target olefin 1-benzylcyclododec-1-ene is the dehydration product of 1-benzylcyclododecanol, occupying a key branch point for further functionalization.

Cyclization Synthetic intermediate Ziegler-Natta ligands

Conformational Preference of the Cyclododecene Moiety: [1ene2333] Conformation Confirmed by X-ray Diffraction

The cyclododeceno[b]indene derivatives synthesized from α-benzylcyclododecanone (the ketone analog of the target olefin) were characterized by single-crystal X-ray diffraction. The cyclododecene moiety in these derivatives consistently adopts the [1ene2333] conformation, which was further validated by 1H-NMR and quantum chemical calculations [1]. This preferred conformation was compared with the X-ray structure of 2,3,5,6-bis(ortho-1,10-decylidene)dihydropyrazine, demonstrating that the [1ene2333] arrangement is intrinsic to the cyclododecene ring and is not significantly perturbed by aromatic ring substitution [1]. This conformational predictability is not shared by smaller-ring analogs (e.g., cyclohexeno[b]indene), where ring strain enforces a different conformational landscape.

Conformational analysis X-ray crystallography Macrocycle

Herbicidal Activity of α-Benzylcyclododecanone Oxime Ester Derivatives: Potency Against Monocot and Dicot Weeds

α-Benzylcyclododecanone oxime esters, synthesized via the benzyl-substituted cyclododecanone precursor related to the target olefin, demonstrated herbicidal activity. Compound BWZ15 exhibited an IC50 of 0.49 mg/L against Digitaria sanguinalis (monocot) and an IC90 of 1.90 mg/L against Abutilon theophrasti (dicot) [1]. At 100 mg/L and 1 mg/L concentrations, BWZ15 achieved 72.70% and 54.98% inhibition against D. sanguinalis, and 85.04% and 81.91% inhibition against A. theophrasti, respectively [1]. Comparable oxime ester series derived from α-methylthiocyclododecanone and α-phenylsulfonylcyclododecanone show different activity spectra, indicating that the benzyl substituent confers a distinctive potency profile.

Herbicidal activity Agrochemical Structure-activity relationship

Procurement-Targeted Application Scenarios for 1-Benzylcyclododec-1-ene (CAS 106752-56-1)


Synthesis of Cyclododeceno[b]indene Ligands for Ziegler-Natta Catalyst Development

1-Benzylcyclododec-1-ene serves as a strategic precursor to α-benzylcyclododecanone and subsequently to cyclododeceno[b]indene derivatives, which are structural analogs of the proven Ziegler-Natta catalyst ligand cyclohexeno[b]indene. The cyclization yields of 35–90% reported for the methanesulfonic acid-catalyzed route [1] make this pathway synthetically viable. The well-characterized [1ene2333] conformation of the resulting cyclododeceno[b]indene scaffold, confirmed by X-ray crystallography [1], provides a rational basis for designing new polymerization catalysts with predictable steric environments around the metal center.

Macrocyclic Musk Fragrance Intermediate Development

The cyclododecene core with a 1-position substituent bearing an aromatic ring aligns with the structural motif described in patents for macrocyclic musk-like scents, where 1-acyl- and 1-substituted cyclododecenes exhibit desirable olfactory properties [2]. The benzyl substituent's conformational flexibility (2 rotatable bonds) and high lipophilicity (XLogP3-AA = 7.2) [3] provide a distinct molecular geometry compared to simpler 1-acyl analogs, potentially yielding differentiated fragrance notes in perfumery applications.

Agrochemical Lead Discovery: Herbicidal Oxime Esters

The α-benzylcyclododecanone scaffold accessible from 1-benzylcyclododec-1-ene has yielded oxime ester derivatives with potent herbicidal activity, as demonstrated by compound BWZ15 which achieved IC50 = 0.49 mg/L against Digitaria sanguinalis and IC90 = 1.90 mg/L against Abutilon theophrasti [4]. This sub-mg/L potency against both monocot and dicot weed species supports the procurement of 1-benzylcyclododec-1-ene as a key starting material for agrochemical structure-activity relationship (SAR) programs.

Conformational Analysis and Macrocyclic Ligand Design

The unique conformational properties of the cyclododecene ring system in benzyl-substituted derivatives, characterized by the [1ene2333] conformation verified through combined X-ray, NMR, and computational approaches [1], make 1-benzylcyclododec-1-ene a valuable scaffold for studying macrocycle conformational dynamics. Its two rotatable bonds, compared to the single rotatable bond in benzylidenecyclododecane [5], provide an additional degree of freedom that can be exploited in the design of conformationally adaptive ligands for metal-organic frameworks (MOFs) or supramolecular host-guest systems.

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